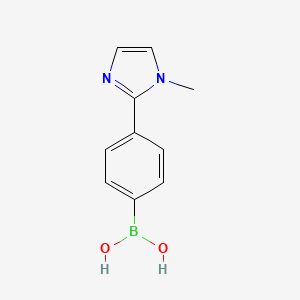

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[4-(1-methylimidazol-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O2/c1-13-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-7,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYZCKFKLYMRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NC=CN2C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672161 | |

| Record name | [4-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-27-7 | |

| Record name | [4-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

CAS Number: 1310383-27-7

This technical guide provides a comprehensive overview of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological applications.

Chemical Properties and Data

This compound is a substituted phenylboronic acid containing a methylated imidazole ring. This structural motif is of significant interest in the development of targeted therapeutics due to the diverse biological activities associated with both imidazole and boronic acid moieties.

| Property | Value | Source |

| CAS Number | 1310383-27-7 | Internal Database |

| Molecular Formula | C₁₀H₁₁BN₂O₂ | Internal Database |

| Molecular Weight | 202.02 g/mol | Internal Database |

| Appearance | White to off-white solid | Generic Supplier Data |

| Purity | ≥97% | Generic Supplier Data |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | Inferred from similar compounds |

| pKa | Estimated to be in the range of 8.5 - 9.5 | Inferred from related phenylboronic acids[1] |

Experimental Protocols

Synthesis of this compound

Disclaimer: A specific, peer-reviewed synthesis protocol for this exact molecule was not found in the available literature. The following is an adapted, plausible two-step procedure based on general methods for the synthesis of arylboronic acids and the introduction of imidazole moieties.

Step 1: Synthesis of 2-(4-bromophenyl)-1-methyl-1H-imidazole

This initial step involves a palladium-catalyzed cross-coupling reaction between 1-methyl-1H-imidazole and 1,4-dibromobenzene.

Materials:

-

1-methyl-1H-imidazole (1.0 eq)

-

1,4-dibromobenzene (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Xantphos (0.1 eq)

-

Cesium carbonate (Cs₂CO₃, 2.0 eq)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 1,4-dibromobenzene, cesium carbonate, palladium(II) acetate, and Xantphos.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe, followed by 1-methyl-1H-imidazole.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-bromophenyl)-1-methyl-1H-imidazole.

Step 2: Borylation of 2-(4-bromophenyl)-1-methyl-1H-imidazole

This step converts the aryl bromide to the corresponding boronic acid via a Miyaura borylation reaction.

Materials:

-

2-(4-bromophenyl)-1-methyl-1H-imidazole (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂, 1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

-

Potassium acetate (KOAc, 3.0 eq)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine 2-(4-bromophenyl)-1-methyl-1H-imidazole, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronate ester can be hydrolyzed to the boronic acid by stirring with an aqueous solution of a mild acid (e.g., NH₄Cl) or by purification on silica gel. The resulting this compound can be further purified by recrystallization.

Caption: Plausible synthetic workflow for this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical application of this compound as a coupling partner in a Suzuki-Miyaura reaction to form a biaryl product.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide, 1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., aqueous 2M Na₂CO₃, 2.0 eq)

-

Solvent (e.g., a mixture of toluene and ethanol, or DME)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, dissolve the aryl halide and this compound in the chosen solvent system.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst and the aqueous base to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and add water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude biaryl product by flash column chromatography or recrystallization.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the structural components suggest significant potential in drug discovery. Phenylboronic acids are known to interact with various biological targets, and imidazole-containing compounds exhibit a wide range of pharmacological activities.

Putative Mechanism of Action in Cancer

Based on studies of the parent compound, phenylboronic acid, a plausible mechanism of action for this compound in cancer involves the inhibition of key signaling pathways that regulate cell migration and proliferation. Specifically, phenylboronic acid has been shown to inhibit the Rho family of small GTPases, including RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[2][3] This inhibition leads to downstream effects on the actin cytoskeleton, ultimately reducing cancer cell motility. The 1-methyl-1H-imidazol-2-yl moiety may enhance this activity or introduce new interactions with cellular targets.

Caption: Putative inhibition of the Rho GTPase signaling pathway.

Enzyme Inhibition

Boronic acids are known inhibitors of various enzymes, particularly serine proteases. The boronic acid moiety can form a stable, covalent adduct with the catalytic serine residue in the enzyme's active site. The imidazole ring in the target compound can participate in additional hydrogen bonding or hydrophobic interactions within the active site, potentially enhancing inhibitory potency and selectivity.

Potential Therapeutic Areas

-

Oncology: Due to its potential to inhibit cancer cell migration and proliferation, this compound is a promising lead for the development of anti-metastatic agents.

-

Inflammatory Diseases: Certain serine proteases are involved in inflammatory processes, making boronic acid derivatives potential anti-inflammatory drugs.

-

Infectious Diseases: The imidazole core is a common feature in many antifungal and antibacterial agents.

Quantitative Biological Data (Representative Examples)

The following table presents IC₅₀ and Kᵢ values for related imidazole and phenylboronic acid derivatives to provide a context for the potential biological activity of this compound. It is important to note that these values are not for the title compound itself but for structurally similar molecules.

| Compound Class | Target | Assay | IC₅₀ (µM) | Kᵢ (µM) | Source |

| Imidazole Derivatives | MCF-7 (Breast Cancer) | Cell Viability | < 5 - > 50 | - | [4] |

| Imidazole Derivatives | HCT-116 (Colon Cancer) | Cell Viability | < 5 - > 50 | - | [4] |

| Imidazole Derivatives | HepG2 (Liver Cancer) | Cell Viability | < 5 - > 50 | - | [4] |

| Phenylboronic Acid Derivatives | KPC-2 (β-lactamase) | Enzyme Inhibition | - | 1.45 - 5.3 | [5] |

| Phenylboronic Acid Derivatives | AmpC (β-lactamase) | Enzyme Inhibition | - | 4.85 | [5] |

Note: The inhibitory activity of boronic acid derivatives is highly dependent on the specific substituents and the target enzyme or cell line. The data presented here should be considered as a general guide to the potential potency of this class of compounds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique combination of a phenylboronic acid and a methylated imidazole moiety makes it an attractive starting point for the development of targeted therapies in oncology and other disease areas. Further investigation into its specific biological activities and optimization of its structure are warranted to fully explore its therapeutic potential.

References

- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]

- 2. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid. Due to the limited availability of detailed experimental data in publicly accessible scientific literature, this document focuses on fundamental identification, general synthetic principles, and anticipated chemical behavior based on the structural characteristics of the molecule.

Core Compound Identification

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a 1-methyl-1H-imidazole group. This structure suggests its potential utility as a building block in organic synthesis, particularly in cross-coupling reactions, and as a potential pharmacophore in medicinal chemistry.

Table 1: Compound Identification

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1310383-27-7 | [1] |

| Molecular Formula | C₁₀H₁₁BN₂O₂ | [1] |

| Molecular Weight | 202.02 g/mol |

| Canonical SMILES | CN1C=CN=C1C2=CC=C(B(O)O)C=C2 |[1] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Justification |

|---|---|---|

| Physical State | Likely a solid at room temperature. | Boronic acids are generally crystalline solids. |

| Solubility | Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in nonpolar solvents. | The presence of the polar boronic acid and imidazole groups would favor solubility in polar media. |

| pKa | The boronic acid moiety is expected to be a weak Lewis acid. The imidazole ring contains a basic nitrogen atom. | Phenylboronic acids typically have a pKa in the range of 8-9. The imidazole ring will have a pKa for its conjugate acid. |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a plausible synthetic route can be conceptualized based on established organometallic and heterocyclic chemistry principles. A common method for the preparation of arylboronic acids involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[2]

A potential synthetic workflow is outlined below:

Caption: Conceptual synthetic workflow for the preparation of the target compound.

Lithium-Halogen Exchange and Borylation: A solution of 1-methyl-2-(4-bromophenyl)-1H-imidazole in an anhydrous aprotic solvent (e.g., THF, diethyl ether) would be cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An organolithium reagent, such as n-butyllithium, would then be added dropwise to facilitate the lithium-halogen exchange, forming the corresponding aryllithium intermediate. Following this, a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) is added to the reaction mixture.

Hydrolysis: After the borylation step, the reaction is quenched by the addition of an aqueous acid. This hydrolysis step converts the intermediate boronate ester to the final boronic acid product. The product would then be isolated and purified, typically through extraction and recrystallization or chromatography.

This compound is expected to exhibit reactivity characteristic of both phenylboronic acids and imidazoles.

-

Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a key functional group for participating in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a new carbon-carbon bond between the phenyl ring and various organic halides or triflates, making it a valuable building block for the synthesis of more complex molecules.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

-

Esterification: The boronic acid can react with diols to form cyclic boronate esters. This property is often utilized for protection/deprotection strategies in multi-step syntheses or for the development of sensors.

-

N-Alkylation/Arylation of Imidazole: The nitrogen atom in the imidazole ring can potentially undergo further reactions, such as alkylation or arylation, although the existing methyl group may influence the reactivity and regioselectivity.

Spectroscopic Characterization (Anticipated)

While specific spectral data is not available, the following are expected spectroscopic features for this compound:

Table 3: Anticipated Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the phenyl and imidazole rings. - A singlet for the methyl group protons (around 3.5-4.0 ppm). - A broad singlet for the boronic acid -OH protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - Resonances in the aromatic region for the carbon atoms of the phenyl and imidazole rings. - A signal for the methyl carbon. - A signal for the carbon atom attached to the boron, which may be broad due to quadrupolar relaxation. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (202.02 g/mol ). - Fragmentation patterns characteristic of the imidazole and phenylboronic acid moieties. |

| Infrared (IR) Spectroscopy | - A broad O-H stretching band for the boronic acid group. - C-H stretching and bending vibrations for the aromatic rings and the methyl group. - B-O stretching vibrations. |

Applications in Research and Development

Given its structure, this compound is a promising candidate for various applications in drug discovery and materials science. The imidazole moiety is a common feature in many biologically active compounds, and the phenylboronic acid group allows for its incorporation into larger molecular scaffolds through robust and versatile cross-coupling chemistry. Potential areas of interest include the development of enzyme inhibitors, receptor ligands, and functional organic materials.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While detailed, experimentally verified data on its properties are currently limited in the public domain, this guide provides a foundational understanding based on its chemical structure and the established principles of its constituent functional groups. Further experimental investigation is warranted to fully elucidate its physicochemical properties and expand its applications.

References

Elucidation of the Structure of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide outlines a well-established synthetic route and predicted analytical data based on analogous compounds. This information is intended to serve as a reliable reference for the synthesis, characterization, and application of this compound.

Chemical Structure and Properties

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a 1-methyl-1H-imidazol-2-yl group at the para position. Boronic acids are known for their utility in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The presence of the N-methylated imidazole ring introduces a polar, heterocyclic component that can influence the molecule's solubility, and biological activity, and coordination properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BN₂O₂ |

| Molecular Weight | 202.02 g/mol |

| CAS Number | 1310383-27-7[1][2] |

Proposed Synthesis Workflow

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from commercially available reagents. The proposed workflow is illustrated in the diagram below.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 2-(4-bromophenyl)-1-methyl-1H-imidazole (Intermediate)

This procedure is based on established methods for the synthesis of 2-aryl-1-methyl-imidazoles.

-

To a solution of 1-methyl-1H-imidazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add 4-bromobenzaldehyde (1.0 eq.).

-

The reaction mixture is then treated with a suitable oxidizing agent and a catalyst, such as copper(II) acetate and a base like potassium carbonate.

-

The mixture is heated and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature, and the product is extracted using an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 2-(4-bromophenyl)-1-methyl-1H-imidazole.

Experimental Protocol: Synthesis of this compound

This borylation step is a standard procedure for converting aryl halides to arylboronic acids, often via a pinacol ester intermediate.

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-(4-bromophenyl)-1-methyl-1H-imidazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and a base like potassium acetate (3.0 eq.) in an anhydrous solvent like dioxane.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours.

-

After cooling, the mixture is filtered, and the solvent is removed in vacuo.

-

The resulting crude pinacol ester is then hydrolyzed without further purification by dissolving it in a mixture of tetrahydrofuran (THF) and an aqueous acid (e.g., 1 M HCl).

-

The mixture is stirred at room temperature until the hydrolysis is complete.

-

The aqueous layer is then washed with an organic solvent, and the pH is adjusted to precipitate the boronic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Structural Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

Caption: Chemical structure of the target molecule.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | s (broad) | 2H | B(OH)₂ |

| ~7.85 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to boronic acid) |

| ~7.50 | d, J ≈ 8.0 Hz | 2H | Ar-H (meta to boronic acid) |

| ~7.20 | d, J ≈ 1.2 Hz | 1H | Imidazole-H |

| ~7.00 | d, J ≈ 1.2 Hz | 1H | Imidazole-H |

| ~3.70 | s | 3H | N-CH₃ |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~148.0 | Imidazole C2 |

| ~135.0 | Aromatic C (ipso to imidazole) |

| ~134.0 | Aromatic CH (ortho to boronic acid) |

| ~130.0 | Aromatic C (ipso to boronic acid) |

| ~128.0 | Imidazole CH |

| ~126.0 | Aromatic CH (meta to boronic acid) |

| ~123.0 | Imidazole CH |

| ~34.0 | N-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected High-Resolution Mass Spectrometry (HRMS) Data (ESI+):

| Parameter | Value |

| Calculated m/z for [M+H]⁺ | 203.0986 |

| Observed m/z | Expected to be within 5 ppm of the calculated value |

Logical Relationship of Characterization Data

The structural elucidation follows a logical progression where each piece of analytical data corroborates the others to confirm the final structure.

Caption: Workflow for structural confirmation.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and structural elucidation of this compound. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted analytical data, derived from the analysis of structurally related compounds, offers a solid benchmark for researchers working with this molecule. This guide is intended to facilitate the work of scientists in drug discovery and materials science by providing a thorough understanding of the core characteristics of this versatile chemical building block.

References

Commercial Sourcing and Application of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and a key synthetic application of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid (CAS No: 1310383-27-7), a valuable building block in medicinal chemistry and drug discovery. This reagent is particularly utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 1-methyl-1H-imidazol-2-yl)phenyl moiety into target molecules.

Commercial Suppliers

A critical aspect of sourcing chemical reagents for research and development is identifying reliable commercial suppliers that can provide high-quality materials. The following table summarizes the key quantitative data for commercial suppliers of this compound.

| Supplier | Catalog Number | Purity | Package Size | Price |

| Fluorochem | F376430 | >95% | 250 mg | £625.00 |

| SmallMolecules.com (Supplied by BLD Pharmatech Ltd.) | BD161056 | 97% | 250 mg | Price on Request |

| Allbio pharm Co., Ltd. | AD14976 | Information on Request | Information on Request | Price on Request |

Key Application: Suzuki-Miyaura Cross-Coupling

This compound is an essential reagent for the synthesis of complex organic molecules, particularly in the construction of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. This protocol is based on established methodologies for coupling heteroaryl boronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Degassed solvent(s) are added via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., dioxane/water 4:1).

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental process, the following diagrams are provided in the DOT language for Graphviz.

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Caption: Suzuki-Miyaura Catalytic Cycle.

An In-depth Technical Guide to (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid, a heterocyclic organic compound of increasing interest in the fields of medicinal chemistry and drug discovery. This document details its physicochemical properties, provides a plausible experimental protocol for its synthesis, and explores its potential applications, particularly as an enzyme inhibitor.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 202.018 g/mol | [1] |

| Molecular Formula | C₁₀H₁₁BN₂O₂ | [1][2] |

| CAS Number | 1310383-27-7 | [1][2] |

| Purity | Typically ≥97% | [2] |

Experimental Protocols

A proposed synthetic route involves the palladium-catalyzed cross-coupling of a suitable boronic acid precursor with an imidazole derivative.

Proposed Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a two-step process: first, the synthesis of a key intermediate, 2-(4-bromophenyl)-1-methyl-1H-imidazole, followed by its conversion to the target boronic acid.

Step 1: Synthesis of 2-(4-bromophenyl)-1-methyl-1H-imidazole

This step involves the coupling of 1-methylimidazole with a 4-bromophenyl halide.

-

Materials:

-

1-methylimidazole

-

4-bromobenzaldehyde

-

Ammonium acetate

-

Acetic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Solvent (e.g., DMF, Toluene)

-

-

Procedure:

-

To a solution of 4-bromobenzaldehyde in acetic acid, add 1-methylimidazole and an excess of ammonium acetate.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water.

-

Neutralize with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-bromophenyl)-1-methyl-1H-imidazole.

-

Step 2: Synthesis of this compound

This step utilizes a palladium-catalyzed borylation of the aryl bromide intermediate.

-

Materials:

-

2-(4-bromophenyl)-1-methyl-1H-imidazole (from Step 1)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

Solvent (e.g., Dioxane, DMSO)

-

-

Procedure:

-

In a reaction vessel, combine 2-(4-bromophenyl)-1-methyl-1H-imidazole, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

-

Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the mixture at a suitable temperature (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by purification on silica gel.

-

Potential Applications in Drug Development

Boronic acids are a class of compounds that have garnered significant attention in medicinal chemistry. Their unique chemical properties allow them to act as versatile intermediates in organic synthesis and as potent inhibitors of various enzymes.[3][4] The imidazole moiety is also a privileged structure in medicinal chemistry, found in numerous clinically used drugs and bioactive molecules, exhibiting a wide range of biological activities including anticancer, antifungal, and anti-inflammatory properties.[5][6][7]

The combination of a boronic acid and an imidazole ring in this compound suggests its potential as a valuable scaffold in drug discovery. Boronic acids are known to reversibly inhibit serine proteases, a class of enzymes implicated in various diseases.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of the target compound.

Potential Mechanism of Action: Enzyme Inhibition

This diagram illustrates the potential mechanism by which a boronic acid-containing compound like this compound could inhibit a serine protease. The boronic acid forms a covalent, yet reversible, bond with the catalytic serine residue in the enzyme's active site.

Caption: Potential mechanism of serine protease inhibition.

References

- 1. This compound [allbiopharm.com]

- 2. SmallMolecules.com | this compound (250mg) from BLD Pharmatech Ltd. | SmallMolecules.com [smallmolecules.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijsrtjournal.com [ijsrtjournal.com]

A Technical Guide to the Spectroscopic Characterization of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid. The information is intended to support research and development activities where this compound is of interest. While specific experimental data for this exact molecule is not publicly available in spectral databases, this document outlines the standard protocols for acquiring such data and presents the expected data in a structured format.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 1310383-27-7[2]

-

Molecular Weight: 202.02 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These tables are formatted for clarity and serve as a template for the presentation of experimentally acquired data.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not available | Aromatic-H | |||

| Data not available | Aromatic-H | |||

| Data not available | Imidazole-H | |||

| Data not available | Imidazole-H | |||

| Data not available | N-CH₃ | |||

| Data not available | B(OH)₂ |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Assignment |

| Data not available | Aromatic C-B |

| Data not available | Aromatic C-C |

| Data not available | Aromatic C-H |

| Data not available | Imidazole C-N |

| Data not available | Imidazole C-H |

| Data not available | N-CH₃ |

Table 3: FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | O-H stretch (boronic acid) | |

| Data not available | C-H stretch (aromatic) | |

| Data not available | C-H stretch (aliphatic) | |

| Data not available | C=C stretch (aromatic) | |

| Data not available | C=N stretch (imidazole) | |

| Data not available | B-O stretch | |

| Data not available | C-N stretch |

Table 4: MS (Mass Spectrometry) Data

| m/z | Ion Type | Relative Abundance (%) |

| Data not available | [M+H]⁺ | |

| Data not available | [M+Na]⁺ | |

| Data not available | [M-H]⁻ | |

| Data not available | [M+formate]⁻ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Due to the potential for boronic acids to form oligomers, which can lead to poor spectral resolution, heating the sample or using a solvent like d₄-methanol can be beneficial.[3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Instrumentation: An FT-IR spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the instrument and collect the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Dissolve a small amount of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.[6] The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.[6]

-

Instrumentation: A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography system (LC-MS).

-

Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through an LC column.

-

Acquire mass spectra in both positive and negative ion modes to observe different adducts and fragments.

-

For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to determine the exact mass and elemental composition.

-

-

Data Processing: Analyze the resulting mass spectra to identify the molecular ion peak and any significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Characterization.

Caption: Logical Flow of Spectroscopic Data Acquisition.

References

An In-Depth Technical Guide to the Safety and Handling of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid, a key building block in pharmaceutical and materials science research. The following sections detail its physicochemical properties, potential hazards, safe handling and storage procedures, and relevant experimental protocols. This document is intended for use by qualified personnel in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1310383-27-7 | Various Suppliers |

| Molecular Formula | C₁₀H₁₁BN₂O₂ | PubChem[1] |

| Molecular Weight | 202.02 g/mol | PubChem[1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Not available | |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO. | General knowledge |

Safety and Hazard Information

GHS Hazard Classification (based on (1-Methyl-1H-imidazol-2-yl)boronic acid)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Pictograms (representative)

GHS07: Exclamation Mark

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data Summary (Analog Data)

Quantitative toxicological data for this compound is not available. For context, the LD50 of the parent compound, phenylboronic acid, is 740 mg/kg (rat, oral)[2]. It is important to note that the toxicological properties of substituted boronic acids can vary significantly.

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for organic vapors and particulates is recommended.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Minimize dust generation and accumulation.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

This compound is commonly used as a coupling partner in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. The following is a representative experimental protocol.

Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent (e.g., a mixture of toluene and water)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the degassed solvent mixture (e.g., toluene/water 4:1) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Signaling Pathway Involvement: p38 MAPK Inhibition

Imidazole-containing compounds are known to be inhibitors of various protein kinases. Given the structural motifs present in this compound, it has the potential to act as an inhibitor in signaling pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation.[3]

Caption: Potential inhibition of the p38 MAPK signaling pathway.

References

An In-depth Technical Guide to the Solubility of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document provides valuable qualitative insights based on its chemical structure and data from analogous compounds. Furthermore, it details a general experimental protocol for precise solubility determination to aid researchers in generating their own data.

Qualitative Solubility Profile

The solubility of this compound is governed by its molecular structure, which contains both polar and non-polar moieties. The presence of the boronic acid and the 1-methyl-1H-imidazole groups introduces polarity and the capacity for hydrogen bonding, suggesting solubility in polar solvents. Conversely, the phenyl ring provides a non-polar character, which may allow for some solubility in less polar organic solvents.

Based on reaction conditions and purification methods described in the synthesis of similar arylboronic acids containing imidazole functionalities, a qualitative solubility profile can be inferred.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Inferred Solubility | Context and Justification |

| Methanol (MeOH) | Likely Soluble | Protic polar solvents like methanol are often used in reactions involving arylboronic acids and imidazoles, suggesting good solubility.[1] |

| Ethanol (EtOH) | Likely Soluble | Similar to methanol, ethanol is a polar protic solvent and is expected to solubilize the compound. |

| Dichloromethane (DCM) | Likely Soluble | Used as a solvent in copper-catalyzed coupling reactions of arylboronic acids with imidazoles, indicating sufficient solubility. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent, DMSO is generally a good solvent for a wide range of organic compounds, including those with polar functional groups. |

| Tetrahydrofuran (THF) | Likely Soluble | A polar aprotic solvent that is a good solvent for many boronic acids. |

| Ethyl Acetate (EtOAc) | Likely Sparingly Soluble | Often used as a less polar solvent in mixed solvent systems for column chromatography purification of related compounds. |

| Toluene | Likely Sparingly Soluble | A non-polar aromatic solvent, it may offer some solubility due to the phenyl ring, but the polar groups will limit it. |

| Hexane | Likely Insoluble | As a non-polar aliphatic solvent, hexane is unlikely to dissolve this polar compound to a significant extent. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is necessary. The following is a general and robust protocol based on the isothermal equilibrium method, which can be readily adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

To each vial, add a known volume of a different organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetics study can determine the minimum time required to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant from each vial using a pipette.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

-

Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

-

Dilute the collected supernatant samples with the corresponding solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples and use the calibration curve to determine the concentration of the saturated solution.

-

-

Data Analysis:

-

Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility characteristics of this compound and a practical framework for its experimental determination. For precise applications in drug development and process chemistry, it is imperative that researchers establish quantitative solubility data through rigorous experimentation as outlined.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid. This key building block is valuable in medicinal chemistry for the synthesis of biaryl structures, which are common motifs in various drug candidates. The imidazole moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The provided protocol is a robust starting point, based on established methods for the coupling of nitrogen-containing heteroarylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

General Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate. The reaction typically proceeds in the presence of a base and a suitable solvent system. For nitrogen-rich heterocycles like the imidazole-containing boronic acid , careful selection of the catalyst, ligand, and base is crucial to avoid catalyst inhibition and achieve high yields.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf)) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, or PPh₃) (1-2 equivalents relative to palladium)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, THF, or DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and the ligand (if not using a pre-catalyst) and add them to the reaction vessel.

-

Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio). The final reaction concentration is generally between 0.1 and 0.5 M.

-

Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Reaction Conditions

While a specific protocol for this compound is not extensively reported, the following table summarizes typical conditions that have been successful for structurally similar heteroaryl boronic acids and can serve as a starting point for optimization.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 18 | 75-95 |

| Aryl Chloride | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 110 | 24 | 60-85 |

| Aryl Iodide | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | 80-98 |

| Aryl Bromide | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 85 | 16 | 70-90 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

The Rising Star of IRAK4 Inhibition: Applications of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid in Medicinal Chemistry

Introduction: (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid has emerged as a critical building block in modern medicinal chemistry, primarily for the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a key mediator in the innate immune response, IRAK4 has become a significant therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers. This application note provides a detailed overview of the use of this compound in the development of IRAK4 inhibitors, including quantitative biological data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Therapeutic Rationale: Targeting IRAK4

IRAK4 is a serine/threonine kinase that plays a central role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, making IRAK4 a compelling target for therapeutic intervention.[3][4] The clinical candidate Zimlovisertib (PF-06650833) , a potent IRAK4 inhibitor, prominently features the (4-(1-Methyl-1H-imidazol-2-yl)phenyl) moiety, highlighting the importance of this structural component in achieving high-affinity binding to the kinase.[5]

Application in the Synthesis of IRAK4 Inhibitors

The primary application of this compound is its use as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond between the phenyl ring of the boronic acid and a suitable heterocyclic core, a common scaffold in kinase inhibitors.[6][7] This synthetic strategy has been instrumental in the development of a new generation of IRAK4 inhibitors.

Quantitative Biological Data

The following table summarizes the in vitro potency of selected IRAK4 inhibitors incorporating the (4-(1-Methyl-1H-imidazol-2-yl)phenyl) moiety.

| Compound Name/Reference | Target | Assay Type | IC50 (nM) | Cell-Based Assay | Cellular IC50 (nM) |

| Zimlovisertib (PF-06650833) | IRAK4 | Enzymatic | 0.52[8] | Human PBMC (LPS-induced TNF-α) | 2.4[5] |

| AZ1495 | IRAK4 | Enzymatic | 5[9] | ABC-DLBCL Cell Growth | 52[9] |

| Compound 1 (PROTAC precursor) | IRAK4 | Enzymatic | 70.0 ± 10.5 | - | - |

| PROTAC 9 | IRAK4 | Cell Viability (OCI-LY10) | - | Cell Viability | 4600[10] |

| PROTAC 9 | IRAK4 | Cell Viability (TMD8) | - | Cell Viability | 7600[10] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide to synthesize an IRAK4 inhibitor precursor.

Materials:

-

This compound

-

Heterocyclic halide (e.g., a brominated pyrazolopyrimidine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)[11]

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, DME, toluene, with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the heterocyclic halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent system to the reaction vessel.

-

Add the palladium catalyst (0.05-0.1 eq.) to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

IRAK4 Kinase Inhibition Assay (Example)

This protocol provides a general outline for an in vitro kinase assay to determine the IC50 value of a test compound.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

Peptide substrate (e.g., a fluorescently labeled peptide)

-

Test compound (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase buffer, recombinant IRAK4 enzyme, and the peptide substrate.

-

Add the serially diluted test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Caption: Simplified IRAK4 signaling pathway leading to pro-inflammatory gene expression and the point of inhibition by compounds derived from this compound.

Caption: Experimental workflow for the synthesis and biological evaluation of IRAK4 inhibitors using this compound.

Conclusion

This compound is a valuable and indispensable reagent in the field of medicinal chemistry, particularly for the development of IRAK4 inhibitors. Its utility in Suzuki-Miyaura coupling reactions enables the efficient synthesis of complex molecules with potent biological activity. The data and protocols presented herein provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting the IRAK4 signaling pathway.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK family in inflammatory autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Use of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid as a building block in synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. Its unique structure, featuring a phenylboronic acid moiety linked to a methyl-imidazole group, makes it an important component in the synthesis of biaryl compounds through palladium-catalyzed cross-coupling reactions. The presence of the nitrogen-containing heterocyclic imidazole ring is of particular significance in medicinal chemistry, as this motif is found in numerous biologically active compounds.

These application notes provide a comprehensive overview of the use of this compound as a synthetic building block, with a focus on its application in the synthesis of p38 MAP kinase inhibitors. Detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions are provided, along with data on reaction conditions and yields.

Key Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction . This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl-aryl structures, which are common scaffolds in pharmaceutically active molecules.

A significant area of application for this building block is in the development of p38 MAP kinase inhibitors . The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Consequently, inhibitors of p38 MAP kinase are of great interest as potential therapeutic agents.

The (4-(1-Methyl-1H-imidazol-2-yl)phenyl) moiety has been identified as a key structural component in a number of potent and selective N-aryl pyridinone-based p38 MAP kinase inhibitors, such as the clinical candidate PH-797804. In these molecules, the imidazole group often plays a critical role in binding to the kinase active site.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a key pathway that regulates cellular responses to stress and inflammation. The pathway is initiated by various extracellular stimuli, leading to the activation of a cascade of protein kinases. A simplified representation of this pathway is shown below.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis. The Suzuki-Miyaura coupling, which utilizes organoboronic acids, is particularly favored due to the stability, low toxicity, and commercial availability of the boron reagents.[1] this compound is a valuable synthon containing a substituted imidazole moiety, a common scaffold in pharmaceutical agents. Its application in cross-coupling reactions allows for the direct introduction of this important heterocyclic motif into various molecular frameworks.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product (Ar-Ar').

Application Data

The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of various aryl halides with phenylboronic acids containing nitrogen-rich heterocycles, which can serve as a reference for reactions with this compound. Given the structural similarities, comparable results can be anticipated.

| Entry | Aryl Halide | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 56[2] |

| 2 | 6-Chloroindole | Phenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 60 | 8 | 97[2] |

| 3 | 4-Bromoacetophenone | Phenylboronic acid | Pd/Ln polymer (cat.) | - | K₂CO₃ | DMF/H₂O | 70 | 3 | >95[3] |

| 4 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ (2) | DMF | Reflux (MW) | 1.5 | 92[4] |

| 5 | Aryl Sulfamate | Phenylboronic acid | NHC-Pd(II)-Mp (cat.) | - | - | - | - | - | Good to High[5] |

Note: P1 Precatalyst is an XPhos-derived precatalyst.

Experimental Protocols

The following are generalized procedures for the palladium-catalyzed cross-coupling of aryl halides with this compound. Reaction conditions should be optimized for specific substrates.

Protocol 1: General Procedure using a Buchwald Precatalyst

This protocol is adapted from conditions found to be effective for nitrogen-rich heterocycles.[2]

Materials:

-

This compound (1.5 - 2.0 equiv.)

-

Aryl halide (1.0 equiv.)

-

Palladium precatalyst (e.g., XPhos Pd G2, SPhos Pd G2) (1-5 mol%)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv.)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.5-2.0 equiv.), palladium precatalyst (1-5 mol%), and base (2.0-3.0 equiv.) under an inert atmosphere.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure using Palladium on Carbon (Pd/C)

This protocol offers a more environmentally friendly and cost-effective approach.[4]

Materials:

-

This compound (1.5 equiv.)

-

Aryl halide (1.0 equiv.)

-

10% Palladium on carbon (Pd/C) (1-2 mol% of Pd)

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

Dimethylformamide (DMF) or other suitable solvent

-

Microwave reactor (optional)

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), Pd/C (1-2 mol%), and K₂CO₃ (2.0 equiv.).

-

Add the solvent (e.g., DMF).

-

Heat the mixture to reflux with conventional heating or using a microwave reactor for a specified time.

-

After cooling, filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst and wash the pad with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

Proceed with a standard aqueous workup and purification by crystallization or column chromatography.

Concluding Remarks

The palladium-catalyzed cross-coupling of this compound with various aryl halides provides an efficient and versatile method for the synthesis of biaryl compounds containing a 1-methyl-1H-imidazol-2-yl moiety. The choice of catalyst, ligand, base, and solvent system can be tailored to the specific substrates to achieve optimal yields. The protocols provided herein serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 5. Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Bioactive Compounds Using (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction